molecular formula C25H17ClN4 B3871518 (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]-1-ETHENYL CYANIDE

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]-1-ETHENYL CYANIDE

Cat. No.: B3871518
M. Wt: 408.9 g/mol
InChI Key: ITANKXAAWRKXTL-QGOAFFKASA-N
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Description

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]-1-ETHENYL CYANIDE is a complex organic compound that features a benzimidazole and indole moiety connected through an ethenyl cyanide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]-1-ETHENYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and indole intermediates, which are then coupled through a series of reactions to form the final product. Common synthetic routes include:

    Formation of Benzimidazole Intermediate: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Formation of Indole Intermediate: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The benzimidazole and indole intermediates are then coupled using a suitable linker, such as ethenyl cyanide, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzimidazole and indole rings, using reagents like halogens, alkylating agents, or acylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.

Scientific Research Applications

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]-1-ETHENYL CYANIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]-1-ETHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The benzimidazole and indole moieties can bind to various enzymes or receptors, modulating their activity. The ethenyl cyanide linker may facilitate the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1H-1,3-BENZIMIDAZOL-2-YL: Compounds containing this moiety are known for their biological activity and are used in various therapeutic applications.

    1H-INDOL-3-YL: Indole derivatives are widely studied for their pharmacological properties.

    ETHENYL CYANIDE: This linker is used in various organic compounds to enhance their reactivity and binding properties.

Uniqueness

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]-1-ETHENYL CYANIDE is unique due to the combination of benzimidazole and indole moieties connected through an ethenyl cyanide linker. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(4-chlorophenyl)methyl]indol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN4/c26-20-11-9-17(10-12-20)15-30-16-19(21-5-1-4-8-24(21)30)13-18(14-27)25-28-22-6-2-3-7-23(22)29-25/h1-13,16H,15H2,(H,28,29)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITANKXAAWRKXTL-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=C(C#N)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)/C=C(\C#N)/C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]-1-ETHENYL CYANIDE
Reactant of Route 2
Reactant of Route 2
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]-1-ETHENYL CYANIDE
Reactant of Route 3
Reactant of Route 3
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]-1-ETHENYL CYANIDE
Reactant of Route 4
Reactant of Route 4
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]-1-ETHENYL CYANIDE
Reactant of Route 5
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]-1-ETHENYL CYANIDE
Reactant of Route 6
Reactant of Route 6
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]-1-ETHENYL CYANIDE

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